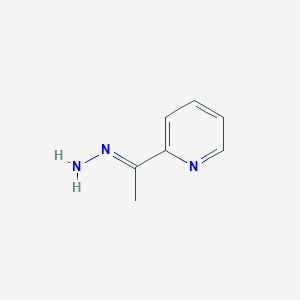
Cyclohexyl(1-(phenylthio)cyclopropyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexyl(1-(phenylthio)cyclopropyl)methanol is an organic compound that features a cyclohexyl group, a phenylthio group, and a cyclopropyl group attached to a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(1-(phenylthio)cyclopropyl)methanol typically involves the following steps:
Formation of Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of Phenylthio Group: The phenylthio group can be introduced via a thiolation reaction, where a phenylthiol reacts with an appropriate electrophile.
Attachment of Cyclohexyl Group: The cyclohexyl group can be attached through a Friedel-Crafts alkylation reaction, where cyclohexane reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Formation of Methanol Moiety: The methanol moiety can be introduced through a reduction reaction, where a carbonyl compound is reduced to an alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.
化学反応の分析
Types of Reactions
Cyclohexyl(1-(phenylthio)cyclopropyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to a carbonyl compound using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The phenylthio group can be reduced to a phenyl group using reducing agents such as Raney nickel or lithium aluminum hydride.
Substitution: The cyclopropyl group can undergo substitution reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Raney nickel in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of a carbonyl compound (e.g., cyclohexyl(1-(phenylthio)cyclopropyl)ketone).
Reduction: Formation of a phenyl group (e.g., cyclohexyl(1-phenylcyclopropyl)methanol).
Substitution: Formation of substituted cyclopropyl derivatives (e.g., cyclohexyl(1-(phenylthio)cyclopropyl)azide).
科学的研究の応用
Cyclohexyl(1-(phenylthio)cyclopropyl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials, such as polymers and coatings.
作用機序
The mechanism of action of Cyclohexyl(1-(phenylthio)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes. Its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation.
類似化合物との比較
Cyclohexyl(1-(phenylthio)cyclopropyl)methanol can be compared with other similar compounds, such as:
Cyclohexyl(1-(phenylthio)cyclopropyl)ketone: Similar structure but with a carbonyl group instead of a methanol moiety.
Cyclohexyl(1-phenylcyclopropyl)methanol: Similar structure but without the phenylthio group.
Cyclohexyl(1-(phenylthio)cyclopropyl)azide: Similar structure but with an azide group instead of a methanol moiety.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C16H22OS |
|---|---|
分子量 |
262.4 g/mol |
IUPAC名 |
cyclohexyl-(1-phenylsulfanylcyclopropyl)methanol |
InChI |
InChI=1S/C16H22OS/c17-15(13-7-3-1-4-8-13)16(11-12-16)18-14-9-5-2-6-10-14/h2,5-6,9-10,13,15,17H,1,3-4,7-8,11-12H2 |
InChIキー |
LUHWZZGVAYNZMN-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(C2(CC2)SC3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,8R,9S,10R,13S,14S)-3-Hydroxy-10,13-dimethyl-5,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17(4H)-one](/img/structure/B13086846.png)
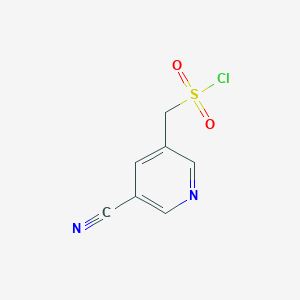
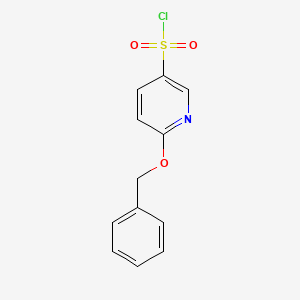


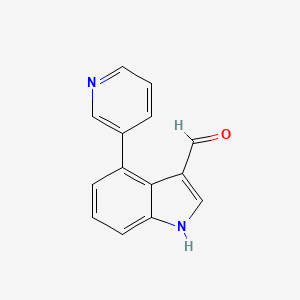
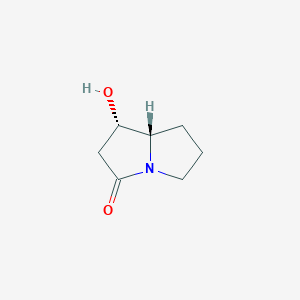

![1-[(1-Methyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13086868.png)
![4-Amino-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B13086883.png)
![2-amino-N-[(2S)-2-[benzyl(propan-2-yl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B13086887.png)
![7-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13086889.png)
